3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to "3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide," have been synthesized through various methods, demonstrating the chemical versatility and reactivity of this class of compounds. The synthesis involves reactions with various primary and secondary amines, leading to the formation of substituted amides and pyrimidinones, highlighting the compound's utility in creating a wide range of chemically diverse derivatives (Eleev et al., 2015).
Biological Applications
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives demonstrate the potential therapeutic applications of compounds related to "3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
- Another study focused on synthesizing novel derivatives that exhibited significant anti-inflammatory activity, further underscoring the potential of these compounds in pharmaceutical development (Sunder & Maleraju, 2013).
Antimicrobial and Antiproliferative Activities
- Heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have shown antimicrobial and in vitro anticancer activities, suggesting their applicability in developing new therapeutic agents against various microbial infections and cancer types (Fahim et al., 2021).
Molecular Docking and Computational Studies
- The molecular docking and computational studies of these compounds reveal insights into their mechanism of action at the molecular level, further enhancing their potential as drug candidates for various diseases (Li et al., 2016).
properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-12-3-1-2-11(8-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-6-4-13(20)5-7-14/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORNNHWSBHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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